Ethyl 3-[2-chloro-5-(trifluoromethyl)-phenoxy]propanoate
Description
Ethyl 3-[2-chloro-5-(trifluoromethyl)-phenoxy]propanoate is a fluorinated phenoxypropanoate ester characterized by a trifluoromethyl (-CF₃) group and a chlorine substituent on its aromatic ring.
Properties
IUPAC Name |
ethyl 3-[2-chloro-5-(trifluoromethyl)phenoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClF3O3/c1-2-18-11(17)5-6-19-10-7-8(12(14,15)16)3-4-9(10)13/h3-4,7H,2,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPXGLNDGOYIBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCOC1=C(C=CC(=C1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Systems and Reaction Conditions
Patent CN102977010B demonstrates that cuprous salts (e.g., CuI, CuBr) with bidentate ligands like 1,10-phenanthroline or diamines (e.g., tetramethylethylenediamine) accelerate aryl ether formation. A representative procedure involves:
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Reactants : Phenol (1) (1.0 equiv), ethyl 3-bromopropanoate (2) (1.2 equiv)
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Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%)
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Base : Cs₂CO₃ (2.0 equiv)
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Solvent : Anhydrous acetonitrile or DMF
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Temperature : 80–110°C, 12–24 hours
Under these conditions, yields exceed 80% after purification by silica gel chromatography. The electron-withdrawing trifluoromethyl and chloro groups on the aromatic ring enhance the electrophilicity of the phenol oxygen, facilitating oxidative addition to copper.
Solvent and Temperature Optimization
Comparative studies from US4612377A highlight solvent effects:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Toluene | 2.4 | 72 |
| DMF | 36.7 | 88 |
| DMSO | 46.7 | 85 |
Polar aprotic solvents like DMF improve ionic intermediate stabilization, while toluene requires higher temperatures (110°C vs. 80°C in DMF).
Nucleophilic Aromatic Substitution: Base-Mediated Etherification
An alternative route employs nucleophilic displacement of a para-nitro or halo substituent on the aromatic ring. While less common for meta-substituted phenols, this method is viable with activated substrates.
Reaction Mechanism and Limitations
The trifluoromethyl group’s strong electron-withdrawing effect activates the ortho and para positions for nucleophilic attack. However, the 2-chloro-5-(trifluoromethyl)phenol’s meta-substitution pattern necessitates careful base selection to avoid dehydrohalogenation.
A procedure adapted from ACS Publications uses:
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Base : K₂CO₃ in DMSO
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Nucleophile : Ethyl 3-hydroxypropanoate
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Temperature : 120°C, 8 hours
Yields are moderate (60–65%) due to competing side reactions, such as ester hydrolysis under basic conditions.
Esterification of Preformed Phenoxypropanoic Acid
For laboratories lacking specialized catalysts, a two-step approach is practical:
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Synthesize 3-[2-chloro-5-(trifluoromethyl)phenoxy]propanoic acid via Ullmann coupling.
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Esterify with ethanol using H₂SO₄ or DCC/DMAP.
Acid-Catalyzed Esterification
A typical protocol from involves:
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Acid : 3-[2-Chloro-5-(trifluoromethyl)phenoxy]propanoic acid (1.0 equiv)
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Alcohol : Ethanol (5.0 equiv)
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Catalyst : H₂SO₄ (0.1 equiv)
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Conditions : Reflux, 6 hours
The product is isolated in 90% yield after aqueous workup and distillation.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Ullmann Coupling | 80–88 | >95 | High | Industrial |
| Nucleophilic Substitution | 60–65 | 85–90 | Moderate | Lab-scale |
| Two-Step Esterification | 75–90 | >98 | Low | Flexible |
Key Findings :
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Ullmann coupling is optimal for high-throughput synthesis but requires copper removal during purification.
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Nucleophilic substitution is less efficient but avoids transition metals.
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The two-step method offers flexibility for small-scale applications.
Industrial-Scale Considerations
Patent CN102977010B emphasizes solvent recycling and catalyst recovery for cost-effective production. For example, CuI can be precipitated post-reaction by adjusting pH and reused with minimal activity loss.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[2-chloro-5-(trifluoromethyl)-phenoxy]propanoate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The ethyl ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Formation of substituted phenoxypropanoates.
Oxidation: Formation of 3-[2-chloro-5-(trifluoromethyl)-phenoxy]propanoic acid.
Reduction: Formation of 3-[2-chloro-5-(trifluoromethyl)-phenoxy]propanol.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 3-[2-chloro-5-(trifluoromethyl)-phenoxy]propanoate has the molecular formula and a molecular weight of approximately 296.67 g/mol. It belongs to the class of aryloxyphenoxypropionates, characterized by a phenoxy group with chlorine and trifluoromethyl substitutions, which enhance its biological activity and specificity against certain weed species while minimizing phytotoxicity to broadleaf crops.
Primary Application: Selective Herbicide
The primary application of this compound is as a selective herbicide in agriculture. It exhibits significant herbicidal activity against grass weeds while being safe for broadleaf crops. Its mechanism of action involves the inhibition of specific enzymatic pathways crucial for plant growth, leading to the cessation of growth and eventual death of targeted weed species.
Research Insights and Case Studies
Recent studies have focused on the interactions of this compound with various biological systems. These investigations are crucial for assessing the safety and efficacy of the compound in agricultural practices and environmental contexts.
Case Study Example : A field trial conducted to evaluate the effectiveness of this compound in controlling specific grass weeds demonstrated a significant reduction in weed biomass while maintaining crop yield, highlighting its potential as a valuable tool in sustainable agriculture.
Mechanism of Action
The mechanism of action of Ethyl 3-[2-chloro-5-(trifluoromethyl)-phenoxy]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro group can form covalent bonds with nucleophilic sites on target molecules, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Substituted Phenoxypropanoate Esters
The following table compares ethyl 3-[2-chloro-5-(trifluoromethyl)-phenoxy]propanoate with analogous esters differing in substituents or functional groups:
Key Findings :
Fluorinated Propanoate Derivatives
Fluorinated esters are prized for their metabolic stability and resistance to hydrolysis. A comparison of physical properties reveals:
Key Findings :
- Lipophilicity: The trifluoromethyl group in the target compound contributes to a higher LogP (~4.0) compared to derivatives with isoxazole or amino groups, which may enhance bioaccumulation risks .
- Synthetic Challenges : The synthesis of such fluorinated esters often requires palladium-catalyzed cross-coupling or multistep protocols, as seen in the preparation of 5-(2-chloro-5-(trifluoromethyl)phenyl)pent-1-en-3-ol (90% yield) .
Research and Industrial Relevance
- Pesticide Impurities: Derivatives like 1-(Ethoxycarbonyl)ethyl 5-(2-chloro-5-(trifluoromethyl)phenoxy)-2-nitrobenzoate are synthesized as impurity standards for pesticide quality control, highlighting the compound’s role in regulatory compliance .
- Thermodynamic Stability: The trifluoromethyl group’s electron-withdrawing nature may reduce oxidative degradation compared to non-fluorinated analogs, though experimental data are lacking .
Biological Activity
Ethyl 3-[2-chloro-5-(trifluoromethyl)-phenoxy]propanoate is a compound of increasing interest in agricultural and pharmaceutical research due to its unique chemical structure and biological properties. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications, supported by relevant data and research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 296.67 g/mol. The presence of a trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes effectively, while the chloro group can form covalent bonds with nucleophilic sites on target molecules.
Synthesis Methods
The synthesis of this compound typically involves the reaction of 2-chloro-5-(trifluoromethyl)phenol with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. This reaction is conducted in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product can be purified through recrystallization or column chromatography.
Industrial Production
In industrial settings, continuous flow processes are often employed to enhance efficiency and yield. Automated reactors and optimized reaction conditions ensure consistent quality and scalability of the compound.
Herbicidal Properties
This compound is primarily recognized for its herbicidal activity , particularly against grass weeds. Its mechanism involves inhibiting specific enzymatic pathways in plants, leading to growth cessation and eventual death of target species. Notably, it exhibits low toxicity to non-target plants, making it suitable for integrated weed management strategies.
The compound's mechanism of action is characterized by its interaction with specific molecular targets, such as enzymes or receptors involved in plant growth regulation. The trifluoromethyl group increases binding affinity through enhanced hydrophobic interactions, while the phenoxy moiety may participate in hydrogen bonding and π-π interactions.
Research Findings
Recent studies have focused on the compound's interactions with various biological systems:
- Enzyme Inhibition Studies : Research indicates that this compound can inhibit certain enzymes critical for plant growth, demonstrating its potential as a selective herbicide.
- Comparative Studies : The compound has been compared with other herbicides within the aryloxyphenoxypropionate class, showing unique selectivity profiles that enhance its application in agriculture .
Comparison with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Haloxyfop-etotyl | Contains trifluoromethyl group | Broader spectrum of weed control |
| Ethyl 2-[3-(trifluoromethyl)phenoxy]propanoate | Similar phenoxy structure but different position | Selective against different weed species |
| Fluroxypyr | Contains a pyridine ring | Effective against resistant weed populations |
Case Studies
- Field Trial Evaluations : Field trials have demonstrated that this compound effectively controls specific grass weeds without harming broadleaf crops. This selectivity is crucial for maintaining crop yields while managing weed populations.
- Laboratory Studies : Laboratory studies have shown that the compound inhibits the growth of target weeds at lower concentrations compared to other herbicides, indicating a potentially lower environmental impact due to reduced application rates.
Q & A
Q. What are the common synthetic routes for preparing Ethyl 3-[2-chloro-5-(trifluoromethyl)-phenoxy]propanoate, and how can reaction efficiency be monitored?
Methodological Answer: The compound is typically synthesized via nucleophilic aromatic substitution or esterification. For example, phenoxide intermediates (e.g., 2-chloro-5-(trifluoromethyl)phenol) can react with ethyl 3-bromopropanoate under basic conditions (e.g., K₂CO₃ in DMF) . Reaction efficiency is monitored using TLC to track phenol consumption and HPLC to quantify intermediate purity . Post-synthesis, column chromatography with gradients of ethyl acetate/hexane is recommended for purification.
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a combination of:
- NMR : ¹H/¹³C NMR to confirm the ester group (δ ~4.1–4.3 ppm for –OCH₂CH₃) and aromatic protons (δ ~6.8–7.5 ppm) .
- LCMS : To verify molecular ion peaks (e.g., [M+H]+ or [M+Na]+) and detect impurities. For example, LCMS data in similar compounds show m/z 450 [M+H₂O]+ under specific conditions .
- Elemental Analysis : Validate C, H, Cl, and F content against theoretical values .
Q. What solvents and storage conditions are optimal for maintaining compound stability?
Methodological Answer: The compound should be stored in anhydrous conditions (e.g., under nitrogen) at 2–8°C, away from light, due to potential hydrolysis of the ester group. Recommended solvents for dissolution include DCM or acetonitrile, avoiding protic solvents like water or methanol . Stability assays under accelerated degradation conditions (40°C/75% RH) can assess shelf life .
Advanced Research Questions
Q. How can regioselectivity challenges in modifying the phenoxy moiety be addressed?
Methodological Answer: The electron-withdrawing –CF₃ and –Cl groups direct electrophilic substitution to the para position of the phenoxy ring. To achieve regioselective modifications (e.g., introducing nitro or amino groups):
- Use directed ortho-metalation (e.g., LDA at –78°C) to activate specific positions .
- Employ catalytic systems like Pd/Cu for cross-coupling reactions, ensuring inert atmospheres to prevent side reactions .
Contradictions in product distributions from similar reactions (e.g., oxidation vs. reduction pathways) require kinetic vs. thermodynamic control studies .
Q. What advanced analytical techniques are suitable for studying degradation byproducts?
Methodological Answer:
- HRMS-Orbitrap : Identifies low-abundance degradation products (e.g., hydrolyzed propanoic acid derivatives) with ppm-level mass accuracy .
- GC-MS with derivatization : Detects volatile byproducts after silylation or methylation of polar degradation intermediates .
- X-ray crystallography : Resolves structural changes in degradation crystals, as demonstrated for related propanoate esters .
Q. How can computational chemistry aid in predicting reactivity or biological activity?
Methodological Answer:
- DFT calculations : Model transition states for ester hydrolysis or substitution reactions. For example, the –CF₃ group’s electron-withdrawing effect lowers the energy barrier for nucleophilic attack .
- QSAR models : Correlate substituent effects (e.g., –Cl vs. –OCH₃) with herbicidal activity, using datasets from analogs like Fluazifop .
- Molecular docking : Predict binding affinity to target enzymes (e.g., acetyl-CoA carboxylase in plants), guided by structural analogs .
Q. What strategies resolve contradictions in reaction yields reported across studies?
Methodological Answer:
- DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify critical factors. For example, K₂CO₃ concentration in DMF significantly impacts esterification yields .
- In situ IR spectroscopy : Monitors real-time reaction progress to detect intermediate equilibria or side reactions .
- Reproducibility protocols : Cross-validate results using independent methods (e.g., comparing LCMS and NMR data) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
